

# An In-depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

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CAS Number: 85740-98-3

This guide provides a comprehensive technical overview of **4-Chloro-3-methoxybenzoic acid**, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes its chemical properties, synthesis protocols, spectral characterization, and key applications, grounding all information in established scientific principles and methodologies.

## Core Compound Profile and Physicochemical Properties

**4-Chloro-3-methoxybenzoic acid**, also known as 4-chloro-m-anisic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group, imparts a unique combination of reactivity and functionality, making it a valuable building block in complex organic synthesis.

The strategic placement of the electron-withdrawing chlorine atom para to the carboxylic acid and the electron-donating methoxy group meta to it influences the electronic environment of the aromatic ring and the acidity of the carboxyl group. This substitution pattern is critical for its role as a precursor in the synthesis of targeted bioactive molecules.

Table 1: Physicochemical Properties of **4-Chloro-3-methoxybenzoic acid**

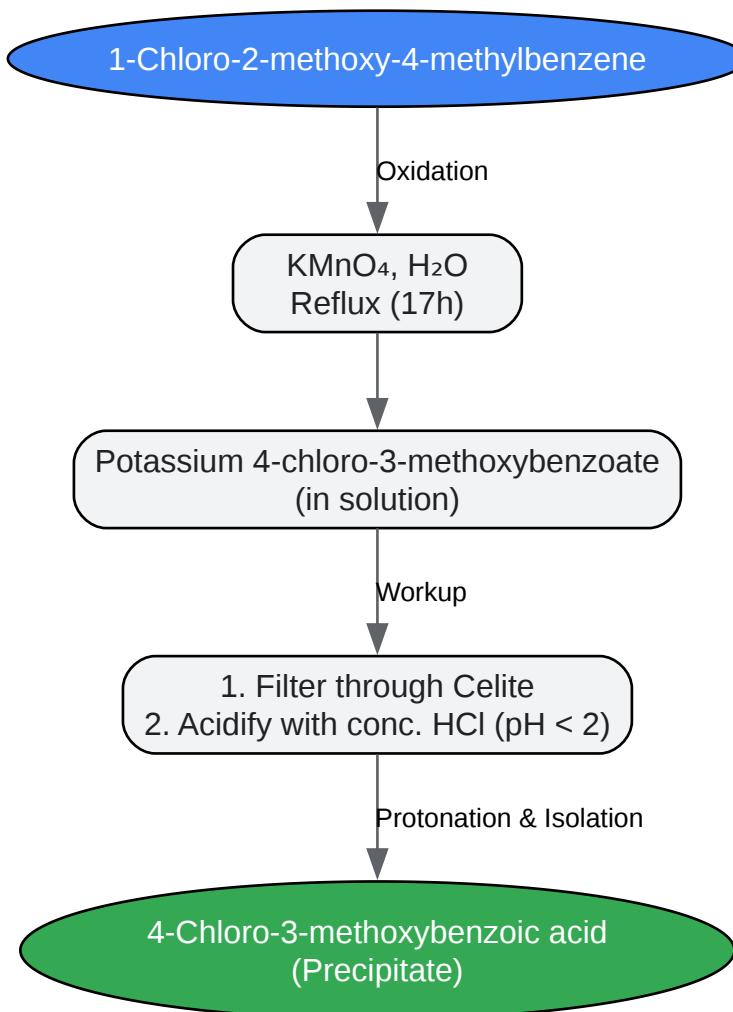
| Property          | Value  | Source(s)                               |
|-------------------|--|---|
| CAS Number        | 85740-98-3                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 186.59 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | White to off-white<br>powder/crystal           |   |
| Melting Point     | 217.0 to 221.0 °C                              |   |
| Purity (Typical)  | >98.0% (GC), ≥99% (HPLC)                       | <a href="#">[1]</a>                     |
| SMILES            | COCl=C(C=CC(=C1)C(=O)O)Cl                      | <a href="#">[2]</a> <a href="#">[3]</a> |
| InChIKey          | OXUUNDMDOOXPKY-<br>UHFFFAOYSA-N                | <a href="#">[1]</a>                     |
| Predicted pKa     | 3.85 ± 0.10                                    | -                                       |
| Predicted XlogP   | 2.4  | <a href="#">[3]</a>                     |

## Synthesis and Purification

The most common laboratory- and industrial-scale synthesis of **4-Chloro-3-methoxybenzoic acid** involves the oxidation of the corresponding toluene derivative. This method is robust and yields a high-purity product after straightforward purification.

## Synthesis via Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

The foundational logic of this synthesis is the high stability of the aromatic ring and the susceptibility of the benzylic methyl group to strong oxidizing agents. Potassium permanganate (KMnO<sub>4</sub>) is a powerful and effective oxidant for this transformation. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.



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Caption: Workflow for the synthesis of **4-Chloro-3-methoxybenzoic acid**.

## Experimental Protocol: Synthesis

Materials:

- 1-Chloro-2-methoxy-4-methylbenzene (e.g., 7.8 g, 50 mmol)
- Potassium permanganate (KMnO<sub>4</sub>) (19.8 g, 125 mmol)
- Deionized water
- Diatomaceous earth (Celite)

- Concentrated hydrochloric acid (HCl)
- Diethyl ether

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an aqueous solution of potassium permanganate (19.8 g in 300 mL of water).
- Oxidation: Heat the mixture to reflux and stir vigorously for 17 hours. The progress of the reaction can be monitored by the disappearance of the organic starting material (TLC) and the formation of a brown manganese dioxide ( $MnO_2$ ) precipitate.
- Workup and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the  $MnO_2$  precipitate. Wash the filter cake with hot water (e.g., 200 mL) to ensure all product is collected.
- Extraction: Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material or non-acidic impurities.
- Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is less than 2. A white precipitate of **4-Chloro-3-methoxybenzoic acid** will form.
- Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield pure **4-chloro-3-methoxybenzoic acid** (Expected yield: ~58%).

## Purification by Recrystallization

For applications requiring the highest purity (>99.5%), recrystallization is recommended. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective.

Protocol: Recrystallization

- Dissolve the crude product in a minimum amount of hot ethanol.

- While hot, add deionized water dropwise until the solution becomes faintly turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

## Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. This section details the expected spectroscopic data and provides a standard analytical method for purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily found, a highly accurate prediction can be made based on established principles and data from structurally similar compounds like 3-methoxybenzoic acid and 4-chlorobenzoic acid.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data (in  $\text{DMSO-d}_6$ , 400 MHz)

| Assignment        | <sup>1</sup> H NMR (Predicted) | <sup>13</sup> C NMR (Predicted) | Justification   |
|-------------------|--------------------------------|---------------------------------|---|
| -COOH             | ~13.1 ppm (s, 1H)              | ~166.5 ppm                      | Carboxylic acid protons are highly deshielded and appear as a broad singlet. The carbonyl carbon is also characteristic.  |
| -OCH <sub>3</sub> | ~3.9 ppm (s, 3H)               | ~56.4 ppm                       | The methoxy group protons are a sharp singlet. The carbon chemical shift is typical for an aryl methyl ether.   |
| Ar-H2             | ~7.65 ppm (d, J≈2 Hz)          | ~111.8 ppm                      | This proton is ortho to the -COOH group and meta to the -Cl group. It appears as a doublet due to coupling with H6. The carbon is shielded by the adjacent methoxy group. |
| Ar-H5             | ~7.60 ppm (d, J≈8.5 Hz)        | ~131.5 ppm                      | This proton is ortho to the -Cl group and meta to the -COOH group. It appears as a doublet due to coupling with H6. The carbon is deshielded by the adjacent chlorine.    |
| Ar-H6             | ~7.45 ppm (dd, J≈8.5, 2 Hz)    | ~122.0 ppm                      | This proton is coupled to both H5 and H2,   |

|                            |   |            |   |
|----------------------------|---|------------|---|
|                            |   |            | resulting in a doublet of doublets.   |
| Ar-C1 (-COOH)              | - | ~130.0 ppm | The ipso-carbon attached to the carboxylic acid.  |
| Ar-C3 (-OCH <sub>3</sub> ) | - | ~155.0 ppm | The ipso-carbon attached to the methoxy group, significantly deshielded by the oxygen atom. |
| Ar-C4 (-Cl)                | - | ~125.0 ppm | The ipso-carbon attached to the chlorine atom.  |

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type          | Functional Group                |
|--------------------------------|-------------------------|---------------------------------|
| 2500-3300 (broad)              | O-H stretch             | Carboxylic Acid (dimer)         |
| ~1700                          | C=O stretch             | Carboxylic Acid (carbonyl)      |
| ~1600, ~1480                   | C=C stretch             | Aromatic Ring                   |
| ~1250                          | C-O stretch             | Aryl Ether (-OCH <sub>3</sub> ) |
| ~1300                          | C-O stretch             | Carboxylic Acid                 |
| ~800-900                       | C-H bend (out-of-plane) | Substituted Benzene             |
| ~700-800                       | C-Cl stretch            | Aryl Chloride                   |

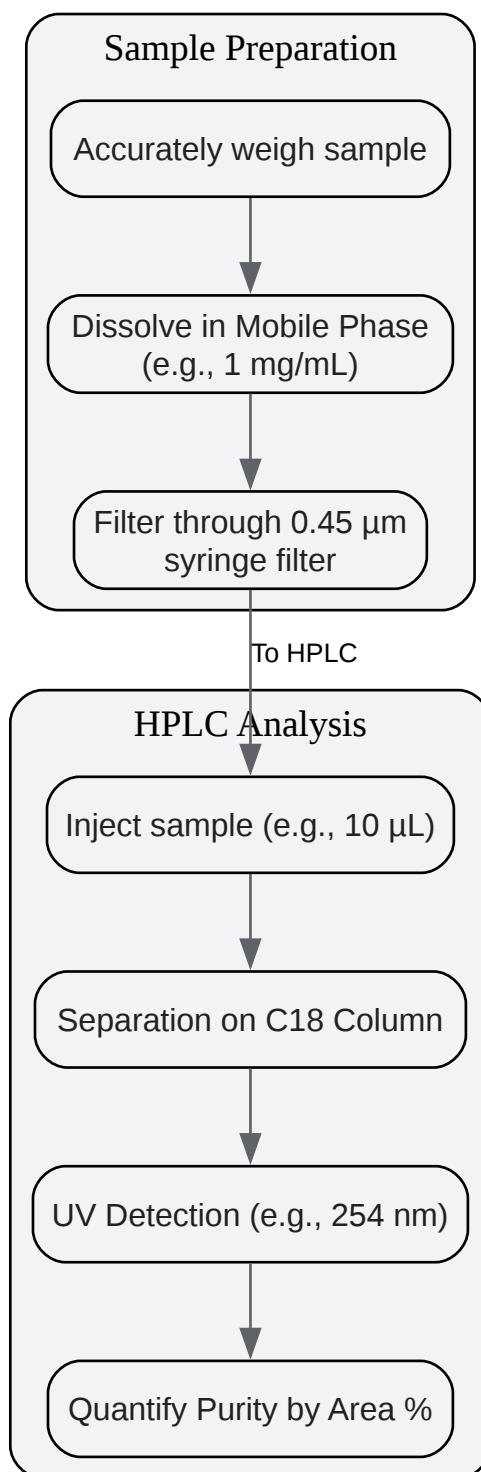
## Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is useful for determining the molecular weight.

- Predicted  $[M+H]^+$ : 187.0157
- Predicted  $[M-H]^-$ : 185.0011

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of **4-Chloro-3-methoxybenzoic acid**. A reversed-phase method provides excellent resolution and reproducibility.



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Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assay

- Instrumentation: HPLC system with UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is protonated.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10  $\mu$ L.
- Standard Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in the mobile phase.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

## Chemical Reactivity and Applications

**4-Chloro-3-methoxybenzoic acid** is a valuable intermediate due to its multiple reactive sites: the carboxylic acid group, the activated aromatic ring, and the chloro substituent.

## Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations, such as:

- Esterification: Reaction with alcohols under acidic conditions to form esters.
- Amidation: Conversion to an acid chloride (e.g., using  $\text{SOCl}_2$  or  $(\text{COCl})_2$ ) followed by reaction with an amine to form an amide. This is a key step in building more complex pharmaceutical scaffolds.

# Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in several areas:

- **Pharmaceutical Development:** It is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.<sup>[1]</sup> One notable application is as a putative cancer therapeutic. It has been shown to inhibit the growth of human breast and colon cancer cells by altering the metabolism of 3-hydroxyanthranilic acid, which leads to a reduction in melanin production.<sup>[2]</sup>
- **Agrochemicals:** The molecule is a precursor in the formulation of herbicides and fungicides. <sup>[1]</sup> Its structure is suitable for incorporation into compounds that target biological pathways in weeds and fungi, such as amino acid synthesis or cell wall construction. While direct synthesis of a named commercial agrochemical from this specific starting material is not widely published, numerous patents describe the use of structurally related substituted benzoic acids for the synthesis of novel herbicidal compounds, highlighting its utility in this field.

## Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling **4-Chloro-3-methoxybenzoic acid**.

Table 4: GHS Hazard Information

| Hazard Class  | Statement                        | Pictogram            |
|---|----------------------------------|----------------------|
| Acute Toxicity, Oral (Category 3)                               | H301: Toxic if swallowed         | Skull and Crossbones |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Environment          |

Source: Aggregated GHS information from ECHA C&L Inventory.<sup>[1]</sup>

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Wear a lab coat. Avoid breathing dust.

## First Aid Measures

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.
- If on Skin: Wash with plenty of soap and water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

## Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)
- Some suppliers recommend storage at 0-8°C for long-term stability.[\[1\]](#)

## Conclusion

**4-Chloro-3-methoxybenzoic acid** (CAS 85740-98-3) is a synthetically valuable compound with well-defined properties and established protocols for its synthesis and analysis. Its utility as a precursor in the pharmaceutical and agrochemical industries is driven by the specific reactivity conferred by its trifunctionalized structure. This guide provides the foundational technical knowledge required for researchers and developers to effectively and safely utilize this compound in their work.

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## References

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